molecular formula C23H24ClNO3 B14992035 2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)propanamide

Cat. No.: B14992035
M. Wt: 397.9 g/mol
InChI Key: XASFUXLHIWNRQC-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenoxy group, a furan ring, and a propanamide backbone, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the chlorinated phenoxy intermediate, followed by the introduction of the furan ring and the propanamide group through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the phenoxy group can be oxidized under specific conditions, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: The compound can be reduced to form amine or alcohol derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted phenoxy compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: Its unique structure allows for the study of its interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.

    Medicine: The compound’s potential pharmacological properties can be explored for therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid: This compound shares the chlorinated phenoxy group but differs in its boronic acid functionality.

    2-(4-Chloro-3-methylphenoxy)acetic acid: Similar in structure but contains an acetic acid group instead of the propanamide backbone.

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]propanamide is unique due to its combination of a chlorinated phenoxy group, a furan ring, and a propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of 2-(4-chloro-3-methylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methylphenyl)methyl]propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24ClNO3

Molecular Weight

397.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]propanamide

InChI

InChI=1S/C23H24ClNO3/c1-16-6-8-19(9-7-16)14-25(15-21-5-4-12-27-21)23(26)18(3)28-20-10-11-22(24)17(2)13-20/h4-13,18H,14-15H2,1-3H3

InChI Key

XASFUXLHIWNRQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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